

# Material Safety Data Sheet for TP748

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## Compound of Interest

Compound Name: TP748

Cat. No.: B15051315

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Disclaimer: This document is a generic material safety data sheet created based on general knowledge of handling chemical intermediates. A specific, official MSDS for **TP748** was not found in the public domain. Always refer to the supplier-provided safety data sheet for detailed and accurate information.

## 1. Identification of the Substance/Preparation and of the Company/Undertaking

- Product Name: **TP748**
- Chemical Name: (S)-1-(5-(benzyloxy)isoxazol-3-yl)-N,N-dimethylprop-2-en-1-amine
- CAS Number: 951698-15-0
- Molecular Formula: C<sub>15</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>[\[1\]](#)
- Molecular Weight: 258.32 g/mol [\[1\]](#)
- Intended Use: For research and development purposes only. Not for human or veterinary use. **TP748** is a key intermediate for the total synthesis of tetracycline antibiotics.[\[1\]](#)

## 2. Hazards Identification

- GHS Classification: Not classified. As a novel chemical intermediate, the toxicological properties have not been fully investigated.
- Potential Health Effects:

- Eye: May cause eye irritation.
- Skin: May cause skin irritation. May be harmful if absorbed through the skin.
- Ingestion: May be harmful if swallowed.
- Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### 3. Composition/Information on Ingredients

Component	CAS Number	Percentage
TP748	951698-15-0	>98%

### 4. First Aid Measures

- General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
- If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

## 5. Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Special Protective Equipment for Fire-Fighters: Wear self-contained breathing apparatus for firefighting if necessary.

## 6. Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
- Environmental Precautions: Do not let product enter drains.
- Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

## 7. Handling and Storage

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20°C.[\[1\]](#)

## 8. Exposure Controls/Personal Protection

- Engineering Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.
- Personal Protective Equipment:
  - Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
  - Skin Protection: Handle with gloves. Gloves must be inspected prior to use.
  - Body Protection: Complete suit protecting against chemicals.

- Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

## 9. Physical and Chemical Properties

Property	Value
Appearance	White to off-white solid
Odor	No data available
Solubility	Soluble in DMSO
Melting Point	No data available
Boiling Point	No data available

## 10. Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions.
- Conditions to Avoid: No data available.
- Materials to Avoid: Strong oxidizing agents.
- Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).

## 11. Toxicological Information

- Acute Toxicity: No data available.
- Skin Corrosion/Irritation: No data available.
- Serious Eye Damage/Eye Irritation: No data available.
- Respiratory or Skin Sensitization: No data available.
- Germ Cell Mutagenicity: No data available.

- Carcinogenicity: No data available.
- Reproductive Toxicity: No data available.

## 12. Ecological Information

- Toxicity: No data available.
- Persistence and Degradability: No data available.
- Bioaccumulative Potential: No data available.
- Mobility in Soil: No data available.

## 13. Disposal Considerations

- Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
- Contaminated Packaging: Dispose of as unused product.

## 14. Transport Information

- DOT (US): Not dangerous goods.
- IMDG: Not dangerous goods.
- IATA: Not dangerous goods.

## 15. Regulatory Information

This safety sheet contains information required by regulation. It is not intended to be a complete document.

# Application Notes and Protocols

## Application Notes

**TP748** is a chiral building block and a key intermediate in the total synthesis of tetracycline antibiotics. Its primary application is in synthetic organic chemistry, specifically in the

construction of the tetracycline core structure. The isoxazole and allylic amine functionalities within **TP748** are strategically placed to facilitate the formation of the 'A' ring of the tetracycline scaffold and to allow for further chemical transformations to build the complete, biologically active antibiotic.

Due to its role as a synthetic intermediate, there is no known biological activity of **TP748** itself. Therefore, it is not intended for use in biological assays or as a standalone therapeutic agent. The application of **TP748** is exclusively for the chemical synthesis of more complex molecules.

## Experimental Protocols

### Representative Protocol for the Synthesis of a Tetracycline Core via Michael-Dieckmann Condensation

This protocol is a generalized representation based on the synthetic strategies for tetracyclines and should be adapted and optimized for specific substrates and reaction scales.

Objective: To synthesize a tetracycline ABCD-ring system from an AB-ring precursor (derived from **TP748**) and a D-ring precursor.

#### Materials:

- AB-ring precursor (e.g., an enone derived from **TP748**)
- D-ring precursor (e.g., a substituted phenylacetate)
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution in THF/hexanes
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

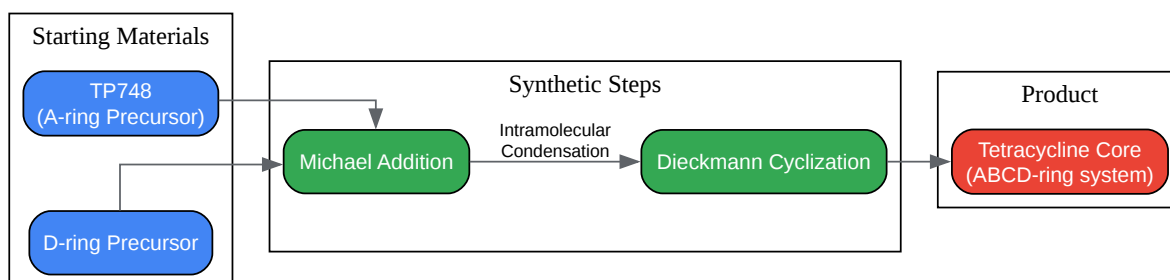
#### Procedure:

- Preparation of the D-ring Precursor Solution: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the D-ring precursor (1.2 equivalents) in anhydrous THF.
- Formation of the Lithium Enolate: Cool the solution to  $-78^\circ\text{C}$  in a dry ice/acetone bath. To this solution, add LDA (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at  $-78^\circ\text{C}$  for 30 minutes to ensure complete formation of the lithium enolate.
- Michael Addition: In a separate flame-dried flask, dissolve the AB-ring precursor (1.0 equivalent) in anhydrous THF and cool to  $-78^\circ\text{C}$ . Transfer the freshly prepared lithium enolate solution to the solution of the AB-ring precursor via cannula. Stir the reaction mixture at  $-78^\circ\text{C}$  for 1 hour.
- Dieckmann Cyclization: After 1 hour, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material and formation of the cyclized product.
- Work-up: Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$ . Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetracycline core structure.

#### Characterization:

The structure and purity of the synthesized tetracycline core should be confirmed by standard analytical techniques, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Diagrams



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Caption: Synthetic workflow for the formation of a tetracycline core from **TP748**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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